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molecular formula C12H22O5 B8380317 2-Hydroxybutanedioic acid disec-butyl ester

2-Hydroxybutanedioic acid disec-butyl ester

Cat. No. B8380317
M. Wt: 246.30 g/mol
InChI Key: ZIMBBQCBXSMSPH-UHFFFAOYSA-N
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Patent
US06369146B1

Procedure details

Di-sec-butyl-DL-malate was prepared using a procedure similar to Example 3. This compound was isolated as a bottoms product. To the reaction flask, DL-malic acid (80.23 g), 2-butanol (220 mL) and Amberlyst® 15 ion exchange resin (11.2 g) were added. The mixture was placed under nitrogen and heated to reflux. At 102° C., one phase started to collect in the Dean-Stark trap. The reaction was maintained at 102° C. for 4 hr. During this time, the water/alcohol azeotrope was removed as fresh alcohol was added. The product was dissolved in diethyl ether, separated from the catalyst via filtration over a bed of silica, washed with saturated sodium bicarbonate a number of times, washed once with water, and dried over magnesium sulfate. Diethyl ether was removed via rotary evaporation. Di-sec-butyl-DL-malate was obtained as a low viscosity, clear light yellow liquid with no detectable odor (46 g, 31% yield) after pumping on the sample in vacuo to remove residual 2-butanol.
Quantity
80.23 g
Type
reactant
Reaction Step One
[Compound]
Name
resin
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=[O:8])[CH:2]([CH2:4][C:5]([OH:7])=[O:6])[OH:3].[CH3:10][CH:11](O)[CH2:12][CH3:13]>>[CH:11]([O:8][C:1](=[O:9])[CH:2]([CH2:4][C:5]([O:7][CH:2]([CH2:4][CH3:5])[CH3:1])=[O:6])[OH:3])([CH2:12][CH3:13])[CH3:10]

Inputs

Step One
Name
Quantity
80.23 g
Type
reactant
Smiles
C(C(O)CC(=O)O)(=O)O
Name
resin
Quantity
11.2 g
Type
reactant
Smiles
Name
Quantity
220 mL
Type
reactant
Smiles
CC(CC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
102 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Di-sec-butyl-DL-malate was prepared
CUSTOM
Type
CUSTOM
Details
This compound was isolated as a bottoms product
TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
CUSTOM
Type
CUSTOM
Details
At 102° C.
CUSTOM
Type
CUSTOM
Details
to collect in the Dean-Stark trap
CUSTOM
Type
CUSTOM
Details
During this time, the water/alcohol azeotrope was removed as fresh alcohol
ADDITION
Type
ADDITION
Details
was added
DISSOLUTION
Type
DISSOLUTION
Details
The product was dissolved in diethyl ether
CUSTOM
Type
CUSTOM
Details
separated from the catalyst via filtration over a bed of silica
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate a number of times
WASH
Type
WASH
Details
washed once with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Diethyl ether was removed via rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
C(C)(CC)OC(C(O)CC(=O)OC(C)CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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